molecular formula C12H12N2OS2 B3963776 3-propyl-5-(3-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-4-one

3-propyl-5-(3-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B3963776
M. Wt: 264.4 g/mol
InChI Key: JCXIJUDHRVZATE-YFHOEESVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-propyl-5-(3-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-4-one, also known as PTZ, is a heterocyclic compound with a thiazolidine ring. It has been studied extensively for its potential biological and pharmacological properties.

Mechanism of Action

The mechanism of action of 3-propyl-5-(3-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, studies suggest that it may exert its biological effects through various pathways, including the inhibition of reactive oxygen species (ROS) production, modulation of signaling pathways, and regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to possess various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells, reduce oxidative stress, and improve cognitive function in animal models of Alzheimer's disease. This compound has also been shown to improve glucose metabolism and insulin sensitivity in diabetic animals.

Advantages and Limitations for Lab Experiments

3-propyl-5-(3-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-4-one has several advantages for lab experiments, including its stability, low toxicity, and ease of synthesis. However, its solubility in water is limited, which can make it difficult to use in certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for research on 3-propyl-5-(3-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-4-one. One area of interest is the development of this compound-based drugs for the treatment of cancer, diabetes, and neurological disorders. Another area of research is the investigation of the mechanism of action of this compound, which could lead to the development of new therapies. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans.

Scientific Research Applications

3-propyl-5-(3-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-4-one has been studied for its potential therapeutic effects in various diseases, including cancer, diabetes, and neurological disorders. It has been shown to possess antioxidant, anti-inflammatory, and anti-tumor properties. This compound has also been investigated for its potential as a diagnostic tool for Alzheimer's disease.

properties

IUPAC Name

(5Z)-3-propyl-5-(pyridin-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2OS2/c1-2-6-14-11(15)10(17-12(14)16)7-9-4-3-5-13-8-9/h3-5,7-8H,2,6H2,1H3/b10-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCXIJUDHRVZATE-YFHOEESVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C(=CC2=CN=CC=C2)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1C(=O)/C(=C/C2=CN=CC=C2)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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